molecular formula C14H12O2 B1216947 3-Biphenylacetic acid CAS No. 23948-77-8

3-Biphenylacetic acid

Cat. No. B1216947
CAS RN: 23948-77-8
M. Wt: 212.24 g/mol
InChI Key: VLQLJPWPRYUYMK-UHFFFAOYSA-N
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Patent
US07956216B2

Procedure details

3.5 mL of a 2 M LiOH solution in methanol was added to a solution of compound 91B in 3:1 MeOH/H2O solution. The reaction was stirred at room temperature for 20 hours. The mixture was concentrated under vacuum and the residue dissolved in water. 10% HCl was then added leading to a white precipitate. The solids were collected, washed thoroughly with water and dried (125 mg, 95%). NMR 1H (ppm, MeOD): 7.58 (d., J3=7.26 Hz, 2H), 7.52-7.47 (m, 2H), 7.43-7.37 (m, 3H), 7.34-7.24 (m, 2H), 3.66 (s, 2H). MS (−ESI): M−H+: 211.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[OH-].C[O:4][C:5](=[O:19])[CH2:6][C:7]1[CH:8]=[C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:10]=[CH:11][CH:12]=1.CO.O>CO>[C:9]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:10]=[CH:11][CH:12]=[C:7]([CH2:6][C:5]([OH:19])=[O:4])[CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC=1C=C(C=CC1)C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
ADDITION
Type
ADDITION
Details
10% HCl was then added
CUSTOM
Type
CUSTOM
Details
The solids were collected
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried (125 mg, 95%)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C1(=CC(=CC=C1)CC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.